molecular formula C9H8BrFO B1528850 1-(3-Bromo-5-fluorophenyl)propan-1-one CAS No. 519050-96-5

1-(3-Bromo-5-fluorophenyl)propan-1-one

Cat. No. B1528850
M. Wt: 231.06 g/mol
InChI Key: DSKFWYJZKMFSSZ-UHFFFAOYSA-N
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Description

1-(3-Bromo-5-fluorophenyl)propan-1-one is an organic compound . It appears as a powder at room temperature .


Molecular Structure Analysis

The molecular formula of 1-(3-Bromo-5-fluorophenyl)propan-1-one is C9H8BrFO . The InChI code is 1S/C9H8BrFO/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

1-(3-Bromo-5-fluorophenyl)propan-1-one is a powder at room temperature . It has a molecular weight of 231.06 .

Scientific Research Applications

Synthesis and Chemical Reactions

The chemical has been a subject of interest in studies exploring its utility in the synthesis of more complex chemical structures. For instance, its derivatives have been utilized in the creation of chromans through intramolecular nucleophilic substitutions, indicating its potential in organic synthesis and the development of new materials (Houghton, Voyle, & Price, 1980). Furthermore, research into fluorine chemistry highlighted the role of similar compounds in facilitating carbon-fluorine bond formation, underscoring the importance of such molecules in the synthesis of fluorinated organic compounds (Barthazy et al., 1999).

Molecular Logic Systems

The compound has also been studied for its potential in creating molecular logic systems. A novel fluorophore derivative was synthesized and characterized for its application as a pH-controlled molecular switch, a protic solvent polarity sensor, and a selective sensor for Hg2+ ions. This multifaceted utility emphasizes the compound's potential in developing advanced sensing technologies (Zhang, Su, Ma, & Tian, 2008).

Structural and Quantum Chemical Analysis

Significant efforts have been made to understand the structural properties of derivatives of 1-(3-Bromo-5-fluorophenyl)propan-1-one. Studies using spectroscopic techniques and density functional theory have provided insights into the molecular geometry, electronic properties, and potential interactions with other molecules. This research is critical for designing compounds with specific characteristics and functionalities (Bhumannavar, 2021; Zaini et al., 2018).

Antimicrobial Activity

The antimicrobial properties of related compounds have been explored, demonstrating their efficacy against a variety of microbial agents. This line of research holds promise for the development of new antimicrobial agents based on the structural framework of 1-(3-Bromo-5-fluorophenyl)propan-1-one (Nagamani et al., 2018; Buchta et al., 2004).

Safety And Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

1-(3-bromo-5-fluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-2-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKFWYJZKMFSSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-5-fluorophenyl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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